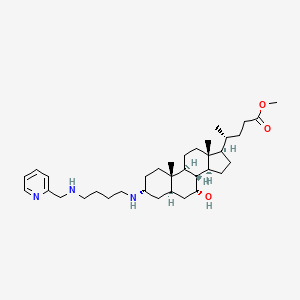
DPM-1001
Vue d'ensemble
Description
DPM-1001 is a potent, specific, orally active, and non-competitive inhibitor of protein-tyrosine phosphatase (PTP1B) with an IC50 of 100 nM . It is an analog of the specific PTP1B inhibitor MSI-1436 . DPM-1001 has anti-diabetic properties .
Molecular Structure Analysis
The molecular structure of DPM-1001 is C35H57N3O3 . It has a molecular weight of 567.860 . DPM-1001 is a potent inhibitor of PTP1B . It is also mentioned that DPM-1001 is not charged, which increases its ability to cross the cell membrane and be used as a potential drug .Physical And Chemical Properties Analysis
DPM-1001 has a molecular weight of 567.85 and a formula of C35H57N3O3 . It is a solid substance with a light yellow to brown color . It is soluble in DMSO at 100 mg/mL .Applications De Recherche Scientifique
Treatment for Wilson's Disease : DPM-1001 has been characterized as a potent and highly selective chelator of copper, showing promise in treating Wilson's Disease. In a study using a mouse model, DPM-1001 effectively lowered copper levels in the liver and brain and ameliorated symptoms associated with the disease (Krishnan et al., 2018).
Improvement of Insulin and Leptin Signaling : DPM-1001 is reported to be a potent, specific, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B. This inhibitor has shown potential in enhancing insulin and leptin signaling, suggesting its effectiveness in treating diabetes and obesity. DPM-1001's dual function as a copper chelator and a PTP1B inhibitor was highlighted as a novel approach for therapeutic intervention in these diseases (Krishnan et al., 2017).
Dynamic Power Management Techniques : While not directly related to the chemical DPM-1001, studies on Dynamic Power Management (DPM) techniques in various technological and industrial applications were also found. These studies cover topics like energy management in scientific data centers, fluidized bed modeling, and diesel particulate matter distribution in underground mines (Otoo et al., 2009), (Deen et al., 2007), (Chang et al., 2020).
Applications in Photovoltaics and Heat Exchanger Design : Research on materials based on dipyrromethene (DPM), though not specifically DPM-1001, for use in organic photovoltaic applications and in the design of plate-fin heat exchangers, provides insights into the versatility of DPM-based compounds (Bessette & Hanan, 2014), (Zhang et al., 2010).
Orientations Futures
DPM-1001 has shown promising results in pre-clinical studies. It has been shown to remove excess copper from the organs of mouse models with Wilson’s Disease, including the liver and the brain . This suggests that DPM-1001 could potentially be used to treat disorders where levels of copper in the body are elevated, causing or contributing to pathology .
Propriétés
IUPAC Name |
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N3O3/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3/t24-,25-,26-,28-,29+,30+,31-,33+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVANDQULNPITCN-MCVYBXALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139291002 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



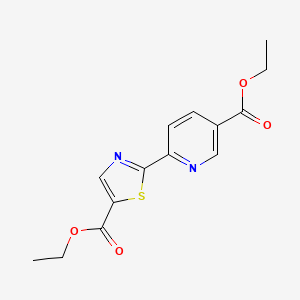
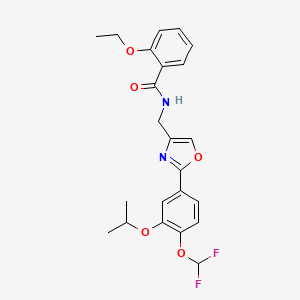
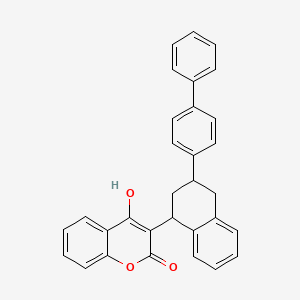
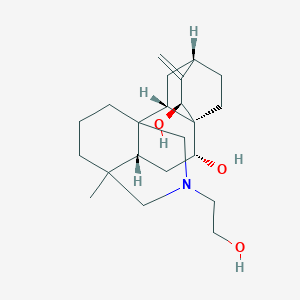
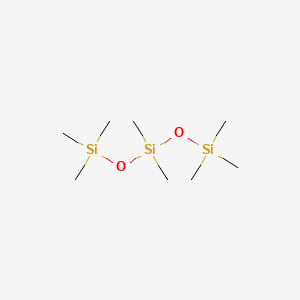
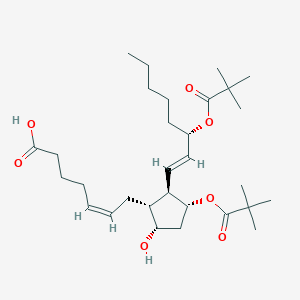
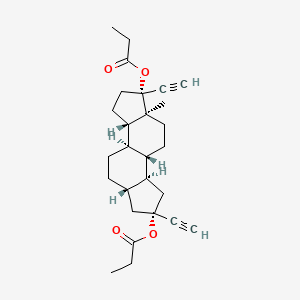
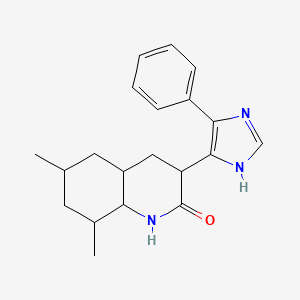
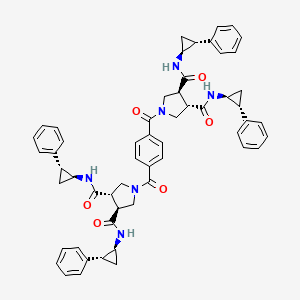
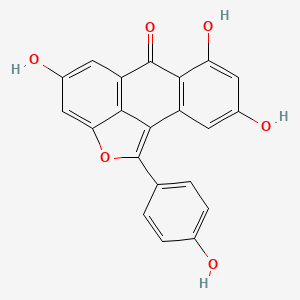
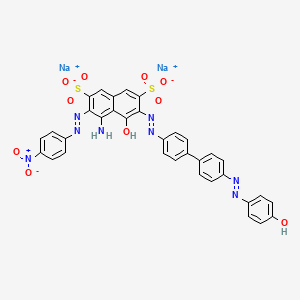
![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)
